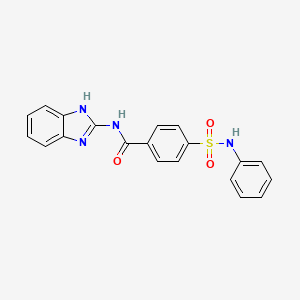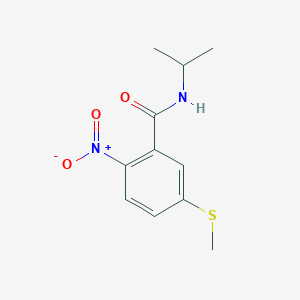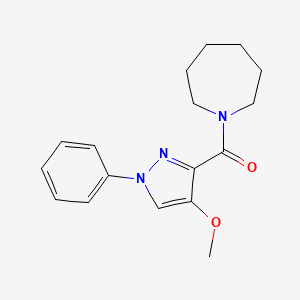
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone, also known as PTM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTM is a small molecule that belongs to the class of triazolyl-piperidine derivatives and has been synthesized using various methods.
作用机制
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone exerts its biological activity by binding to a specific target protein or enzyme and modulating its activity. The exact mechanism of action of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is not fully understood, but it has been shown to interact with various proteins such as kinases, phosphatases, and ion channels. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the activity of various neurotransmitter receptors such as dopamine and serotonin receptors.
Biochemical and Physiological Effects:
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate.
实验室实验的优点和局限性
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone is also stable under various experimental conditions and can be easily modified to generate new derivatives. However, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins and enzymes.
未来方向
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has several potential future directions for scientific research, including the development of new drugs for the treatment of various diseases, the study of the mechanism of action of various proteins and enzymes, and the development of new tools for neuroscience research. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone derivatives can also be synthesized to improve their biological activity and selectivity. The use of (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone in combination with other drugs or therapies can also be explored to enhance their efficacy.
合成方法
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been synthesized using various methods, including the one-pot three-component reaction of 4-phenyl-1H-1,2,3-triazole, piperidine, and benzyl cyanide. The reaction is carried out in the presence of a catalyst such as copper(II) sulfate pentahydrate and sodium ascorbate. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has been used as a lead compound to develop new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. (2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone has also been used as a tool compound to study the mechanism of action of various proteins and enzymes.
属性
IUPAC Name |
(2-phenyltriazol-4-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(17-9-5-2-6-10-17)13-11-15-18(16-13)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYRUXUJCYVREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyltriazol-4-yl)-piperidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7480818.png)

![N-(1H-benzimidazol-2-yl)-2-[(4-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B7480827.png)


![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![Ethyl 4-[4-[(4-acetamidophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7480857.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7480865.png)



![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)
